2-Amino-4-fluorobutanoic acid

Description

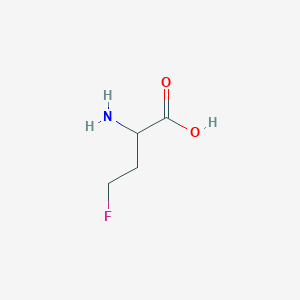

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFXGDRJCHELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis in Fluorinated Amino Acids

Impact of Fluorine Substitution on Molecular Conformation

Fluorine's effects on molecular conformation are a direct result of the distinct electronic character of the carbon-fluorine (C-F) bond. nih.gov This bond is highly polarized, creating a strong dipole moment that can engage in predictable electrostatic interactions with other functional groups within the molecule. nih.gov These interactions, combined with other stereoelectronic phenomena, can be exploited to control the conformations of amino acid side chains. nih.gov

The conformational preferences of fluorinated amino acids are governed by a combination of stereoelectronic effects. One dominant factor is the gauche effect, which describes the tendency of adjacent electronegative substituents to adopt a gauche (60° torsion angle) conformation rather than an anti (180°) one. In molecules containing an N⁺–C–C–F segment, such as the protonated form of 2-Amino-4-fluorobutanoic acid, an electrostatic attraction between the positively charged nitrogen and the partially negatively charged fluorine atom favors a gauche arrangement. nih.gov

Another critical factor is hyperconjugation, an interaction involving the delocalization of sigma (σ) bond electrons into an adjacent empty or partially filled anti-bonding sigma (σ) orbital. wikipedia.orgadichemistry.com In molecules with a F–C–C–H moiety, a stabilizing interaction occurs when the C-H bond is oriented anti-periplanar (180°) to the C-F bond. This alignment allows for the donation of electron density from the C-H bonding orbital (σCH) into the C-F anti-bonding orbital (σCF). nih.govmdpi.com This σCH→σ*CF hyperconjugation is a key driving force that can stabilize specific side-chain conformations. nih.govrsc.org The interplay of these effects dictates the rotational energy landscape of the molecule, leading to distinct conformational preferences.

| Effect | Description | Favored Conformation | Governing Principle |

|---|---|---|---|

| Gauche Effect | In N⁺–C–C–F systems, the molecule preferentially adopts a conformation where the N⁺ and F atoms are in proximity. | Gauche (~60° torsion angle) | Electrostatic attraction between partial positive (N⁺) and partial negative (F) charges. nih.gov |

| Hyperconjugation | In F–C–C–H systems, stabilization occurs through the delocalization of electrons from the C-H bonding orbital to the C-F anti-bonding orbital. | Anti-periplanar (180° torsion angle) | Orbital overlap (σCH→σ*CF). nih.govmdpi.com |

For solid-state analysis, X-ray crystallography provides atomic-resolution data on the molecule's structure. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering a definitive picture of the preferred conformation within a crystal lattice. nih.gov Together, these techniques provide a comprehensive understanding of how fluorine substitution influences molecular structure in different physical states.

| Technique | Physical State | Type of Information Provided |

|---|---|---|

| 19F Nuclear Magnetic Resonance (NMR) | Solution | Provides data on dynamic conformational equilibria, molecular interactions, and local electronic environment. wikipedia.orgnih.gov |

| X-ray Crystallography | Solid-State | Yields a static, high-resolution 3D structure, including precise bond lengths and angles. nih.gov |

Research on Enantiomer-Specific Biological and Biochemical Behavior (e.g., (R)- and (S)-configurations)

The stereochemistry of this compound is crucial to its biological activity. The (R)- and (S)-enantiomers, being non-superimposable mirror images, often exhibit distinct interactions with chiral biological molecules like enzymes and receptors. The specific spatial orientation of the fluorine atom and other functional groups determines how well the molecule fits into a protein's binding site.

Research on related fluorinated amino acids demonstrates this principle clearly. For instance, the stereoisomers of 3-Fluoro-N-Methyl-D-Aspartic Acid have been used as conformational probes to explore agonist binding at NMDA receptors, highlighting that stereochemistry dictates biological function. mdpi.com Similarly, studies on enantiomers of 4-Amino-3-fluorobutanoic Acid show they act as substrates for γ-Aminobutyric Acid Aminotransferase (GABA-AT), with their specific conformations being key to binding and enzymatic processing. dntb.gov.uadntb.gov.ua

The differential behavior arises because the active site of an enzyme is a precisely arranged three-dimensional environment. The (S)-enantiomer of a fluorinated amino acid might bind perfectly, leading to inhibition or catalysis, while the (R)-enantiomer may not fit or may bind in a non-productive orientation. The stereoelectronic influence of the fluorine atom can enhance this selectivity; for example, a specific enantiomer might place the C-F bond in an optimal position for a favorable electrostatic interaction with a residue in the active site, thereby increasing binding affinity and biological effect. wikipedia.org Conversely, the same interaction could be sterically or electronically unfavorable for the other enantiomer.

Incorporation into Peptide and Protein Systems for Structure Function Studies

Methodologies for Integrating 2-Amino-4-fluorobutanoic Acid

The site-specific insertion of this compound into a peptide or protein sequence can be achieved through chemical synthesis or by harnessing and reprogramming the cell's natural protein synthesis machinery.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support. bachem.com The integration of this compound via SPPS necessitates its prior modification with appropriate protecting groups, compatible with the chosen synthesis chemistry (typically Fmoc or Boc). kennesaw.edu

For the widely used Fmoc/tBu strategy, an N-α-Fmoc protected derivative of this compound is required. The general SPPS cycle for its incorporation involves:

Resin Preparation : Starting with a resin, often a Rink Amide resin for a C-terminal amide, which is swelled in a suitable solvent like dimethylformamide (DMF). kennesaw.edu

Deprotection : The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in DMF. kennesaw.edu

Coupling : The carboxyl group of the incoming Fmoc-protected this compound is activated by coupling reagents (e.g., DIC/HOBt or HATU/DIEA) and then reacted with the newly deprotected N-terminal amine of the resin-bound peptide. peptide.comnih.gov

Washing : Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle. peptide.com

This process is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA). kennesaw.edu The successful synthesis of N-Fmoc derivatives of related compounds like 2-amino-4,4,4-trifluorobutanoic acid demonstrates the feasibility of preparing the necessary building blocks for SPPS. nih.govresearchgate.net

Genetic Code Expansion (GCE) provides a powerful biological method for the site-specific incorporation of ncAAs directly into proteins during ribosomal translation. addgene.orgaddgene.org This technique requires reprogramming the cellular translation machinery. addgene.org To incorporate this compound at a specific position in a protein, several key components are necessary: addgene.orgaddgene.orgresearchgate.net

A Unique Codon : A codon must be reassigned to specify the ncAA. The amber stop codon (UAG) is frequently used for this purpose as it is the least common stop codon in many organisms like E. coli. addgene.org The gene of interest is mutated to include the UAG codon at the desired site of incorporation.

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : An aaRS is engineered to exclusively recognize and charge this compound. This synthetase must be "orthogonal," meaning it does not recognize any of the cell's endogenous amino acids or tRNAs. addgene.org This is typically achieved by evolving an aaRS from a different species (e.g., Methanococcus jannaschii) through rounds of directed evolution and selection. nih.gov

An Orthogonal tRNA : A corresponding tRNA, which is not recognized by any of the host cell's native aaRSs but is recognized by the engineered orthogonal aaRS, is required. This tRNA's anticodon is mutated to recognize the reassigned codon (e.g., CUA to recognize UAG). addgene.org

When these components are introduced into a host cell (often on plasmids) and this compound is supplied in the growth medium, the cellular machinery incorporates the fluorinated amino acid into the growing polypeptide chain in response to the UAG codon. addgene.orgaddgene.org This enables the production of proteins containing this compound at single or multiple defined sites. anu.edu.au

Research on the Influence of Fluorination on Biomolecular Structure and Stability

The introduction of fluorine into amino acid side chains imparts significant changes to the physicochemical properties of peptides and proteins, affecting their structure, stability, and interactions. mdpi.compnas.org

Fluorination of an amino acid side chain generally increases its hydrophobicity. researchgate.net The carbon-fluorine (C-F) bond is more hydrophobic than a carbon-hydrogen (C-H) bond, and replacing hydrogens with fluorines increases the nonpolar surface area of the side chain. google.comrsc.org This "fluorous effect" is a primary driver of the enhanced stability often observed in fluorinated proteins. pnas.orggoogle.com

The increased hydrophobicity of fluorinated residues promotes their burial within the protein core, away from the aqueous solvent. researchgate.net This enhanced hydrophobic packing can be a dominant force in protein folding and stabilization. google.comnih.gov Thermodynamic analyses of proteins containing highly fluorinated amino acids, such as hexafluoroleucine, show that the increased thermal stability is primarily due to entropic effects, consistent with the increased hydrophobicity of the fluorinated side chains. google.com The strategic placement of this compound can therefore be used to fine-tune the lipophilicity of a peptide, which can be critical for properties like membrane permeability. nih.gov

Fluorinated amino acids can exert significant influence over local secondary structure. Research indicates that highly fluorinated amino acids are generally disfavored in α-helices but are well-suited for stabilizing β-sheets. rsc.orgacs.org

Studies on model peptides have quantified these effects. For instance, the helix propensity of (S)-2-amino-4,4,4-trifluorobutyric acid (Atb), a close analogue of this compound, was found to be consistently lower than its non-fluorinated hydrocarbon counterpart, 2-aminobutanoic acid (Abu). acs.org Conversely, research on the GB1 domain of protein G showed that fluorinated amino acids, including analogues of leucine (B10760876) and phenylalanine, increased the stability of the protein's β-sheet structure. rsc.org This was attributed to both increased hydrophobicity and steric effects that favor the more extended conformations found in β-sheets. rsc.org

Table 1: Relative Secondary Structure Propensity of a Fluorinated Amino Acid Analogue Data derived from studies on model peptides comparing fluorinated amino acids to their hydrocarbon counterparts. acs.org

| Amino Acid | Compared to Hydrocarbon Analogue | Observed Propensity |

|---|---|---|

| (S)-2-amino-4,4,4-trifluorobutyric acid (Atb) | 2-aminobutanoic acid (Abu) | Lower α-helix propensity (Atb < Abu) |

| Fluorinated Amino Acids (General) | Hydrocarbon Analogues | Higher β-sheet propensity |

A key advantage of incorporating fluorinated amino acids is the significant enhancement of protein and peptide stability. pnas.orggoogle.com Fluorination has been shown to increase stability against thermal unfolding, chemical denaturation, and degradation by proteases. pnas.org

Thermal Stability: The increased hydrophobicity of fluorinated side chains, such as that in this compound, contributes to a more stable hydrophobic core, leading to higher thermal stability. google.comnih.gov By preserving the general shape of the hydrocarbon side chain it replaces, a fluorinated amino acid can fit into the protein's core with minimal structural perturbation while increasing the buried hydrophobic surface area, a key factor in thermal stabilization. pnas.orggoogle.com

Proteolytic Stability: Peptides are often limited as therapeutic agents by their rapid degradation by proteases. nih.govnih.gov The introduction of non-natural amino acids, including fluorinated ones, is a common strategy to increase resistance to enzymatic cleavage. nih.govmdpi.com The C-F bond is sterically and electronically different from the C-H bond, which can disrupt the recognition and binding of the peptide by a protease's active site. nih.gov

For example, a study on Glucagon-like peptide-1 (GLP-1) demonstrated that replacing specific residues near a cleavage site with hexafluoroleucine conferred significant resistance to the protease DPP IV. nih.gov However, the impact of fluorination on proteolytic stability is not always predictable; it is highly dependent on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. nih.gov In some cases, only a modest increase in stability is observed. nih.gov

Table 2: Proteolytic Stability of Fluorinated Glucagon-like Peptide-1 (GLP-1) Analogues against DPP IV Data adapted from research on selectively fluorinated GLP-1 analogues, where Ala8 and/or Glu9 were replaced with hexafluoroleucine (Hfl). nih.gov

| Peptide Analogue | Modification | Relative Stability Increase (vs. native GLP-1) |

|---|---|---|

| F8 | Ala8 -> Hfl | No digestion detected after 1h |

| F9 | Glu9 -> Hfl | 1.5-fold |

| F10 | Ala8 -> Hfl, Glu9 -> Hfl | 2.9-fold |

Biochemical and Enzymatic Interaction Studies

Investigation of Enzyme-Substrate and Enzyme-Inhibitor Interactions

Fluorinated analogues of amino acids have been instrumental in the study of enzyme mechanisms, particularly as mechanism-based inactivators. These compounds are designed to be processed by the target enzyme in a manner similar to the natural substrate. However, during the catalytic cycle, a highly reactive species is generated that covalently modifies and irreversibly inactivates the enzyme. This process, often termed "suicide inhibition," is a powerful tool for elucidating enzymatic mechanisms and for the development of highly specific enzyme inhibitors. nih.gov

A key feature of many mechanism-based inactivators is the presence of a good leaving group, such as fluoride (B91410), at a strategic position. The enzymatic reaction initiates a cascade that leads to the elimination of the fluoride ion, generating a reactive electrophilic intermediate within the active site. This intermediate can then be attacked by a nucleophilic residue of the enzyme, leading to covalent bond formation and inactivation.

For instance, studies on γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, have demonstrated the efficacy of fluorinated analogues as mechanism-based inactivators. While direct studies on 2-amino-4-fluorobutanoic acid are not extensively detailed in the provided search results, research on similar compounds provides significant insights. For example, (Z)-4-amino-2-fluorobut-2-enoic acid has been shown to be a mechanism-based inactivator of pig brain GABA-AT. nih.gov The inactivation process involves the release of fluoride ions, with approximately 708 fluoride ions released per inactivation event. nih.gov This supports a mechanism involving catalytic isomerization followed by nucleophilic attack on the activated Michael acceptor. nih.gov

Similarly, the inactivation of human ornithine aminotransferase by fluorinated cyclopentenecarboxylic acid derivatives proceeds via an enamine mechanism, initiated by the formation of a Schiff base, followed by deprotonation and fluoride ion elimination to generate a reactive intermediate. mdpi.com These examples with structurally related fluorinated amino acids strongly suggest that this compound would likely follow a similar path of mechanism-based inactivation, particularly with enzymes that recognize it as a substrate analogue. The presence of the fluorine atom is crucial for generating the reactive species that ultimately leads to the irreversible inhibition of the enzyme.

The incorporation of fluorine into amino acids provides a powerful spectroscopic tool for probing enzyme active sites and understanding the dynamics of enzyme-substrate interactions. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, spin of ½, and high sensitivity. Furthermore, the chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes and binding events within a protein. nih.govresearchgate.net

By strategically placing a fluorinated amino acid like this compound into a peptide or protein, or by using it as a ligand, researchers can obtain detailed information about the active site that would be difficult to acquire through other methods. Changes in the ¹⁹F NMR signal upon binding to an enzyme can provide insights into:

Binding Affinity and Stoichiometry: Titration experiments monitored by ¹⁹F NMR can be used to determine the dissociation constant (Kd) of the fluorinated ligand for the enzyme.

Conformational Changes: Alterations in the protein structure upon substrate or inhibitor binding can be detected as changes in the chemical shift of the ¹⁹F label. This can reveal subtle conformational adjustments in the active site that are critical for catalysis or inhibition. researchgate.net

Solvent Accessibility: The degree of exposure of the fluorinated group to the solvent can be inferred from the ¹⁹F NMR signal, providing information about its location within the binding pocket.

Proximity to Other Groups: The through-space interaction between the ¹⁹F nucleus and nearby protons (Nuclear Overhauser Effect) can be used to determine the proximity of the fluorinated moiety to specific amino acid residues in the active site, helping to map the binding orientation.

Fluorinated aromatic amino acids have been successfully used as sensitive ¹⁹F NMR probes to study bromodomain-ligand interactions, demonstrating the utility of this approach in characterizing binding modes and conformational effects. acs.org The unique properties of fluorine, including its high electronegativity and the specific conformational preferences it can induce, make fluorinated amino acids like this compound valuable tools for dissecting the intricate details of enzyme-ligand interactions and dynamics. mdpi.com

Research on Modulation of Cellular Processes and Metabolic Pathways

Amino acid transporters are integral membrane proteins that control the flux of amino acids into and out of cells, playing a crucial role in cellular metabolism, growth, and signaling. wikipedia.org The specificity of these transporters determines which amino acids can be taken up by a cell. Fluorinated amino acids, due to their structural similarity to their natural counterparts, can interact with these transport systems, acting as either substrates or inhibitors.

Studies on radiolabeled, branched-chain fluorinated amino acids, such as 2-amino-4-[¹⁸F]fluoro-2-methylbutanoic acid (FAMB), have shown that these compounds are transported into cells primarily via the L-type amino acid transport system (LAT). nih.gov The L-type amino acid transporter 1 (LAT1) is of particular interest as it is often overexpressed in cancer cells to meet the high demand for essential amino acids. nih.govnih.gov This makes LAT1 a target for both diagnostic imaging and therapeutic intervention.

The interaction of fluorinated amino acids with different transporter systems can be quantified to determine their transport kinetics and specificity. For instance, a novel glutamine derivative, (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluorobutanoic acid, was shown to utilize amino acid transporter systems similar to another fluorinated glutamine analogue in MCF-7 cells. rsc.org The table below summarizes the key amino acid transporter systems and their general substrate specificities.

| Transporter System | Key Substrates | Transport Characteristics |

|---|---|---|

| System L (e.g., LAT1) | Large, neutral amino acids (e.g., leucine (B10760876), phenylalanine) | Na⁺-independent, obligatory exchanger |

| System A | Small, neutral amino acids (e.g., alanine, serine) | Na⁺-dependent, concentrative |

| System ASC (e.g., ASCT2) | Small, neutral amino acids (e.g., alanine, serine, cysteine, glutamine) | Na⁺-dependent, exchanger |

The ability of this compound to be recognized and transported by specific systems like LAT1 could have significant implications for its cellular uptake and subsequent biological activity. Understanding these interactions is crucial for its potential application as a research tool or therapeutic agent.

The introduction of a fluorinated amino acid analogue like this compound into a biological system can have profound effects on various metabolic pathways by influencing the activity of biosynthetic and degradative enzymes. Amino acid metabolism is a complex network of interconnected pathways that are tightly regulated to maintain cellular homeostasis. nih.gov

Fluorinated amino acids can exert their influence in several ways:

Competitive Inhibition: By mimicking the natural substrate, this compound can act as a competitive inhibitor of enzymes involved in amino acid biosynthesis or catabolism. This can lead to a decrease in the production of essential metabolites or an accumulation of upstream intermediates.

Metabolic Incorporation and Disruption: If the fluorinated amino acid is incorporated into proteins, it can alter their structure and function. The replacement of a natural amino acid with its fluorinated counterpart can affect enzyme stability, substrate specificity, and catalytic activity. nih.gov

Altered Allosteric Regulation: The end products of many biosynthetic pathways act as allosteric inhibitors of the first enzyme in the pathway. A fluorinated analogue or its metabolite could mimic this end product, leading to feedback inhibition and the downregulation of the entire pathway. nih.gov

Generation of Toxic Metabolites: The enzymatic processing of a fluorinated amino acid can sometimes lead to the formation of toxic metabolites that can disrupt cellular processes.

While direct studies on the influence of this compound on specific biosynthetic and degradative pathways are not detailed in the provided search results, the principles of amino acid metabolism suggest that its presence could impact pathways such as the catabolism of branched-chain amino acids or the biosynthesis of other amino acids through transamination reactions. mdpi.com For example, herbicides that target aromatic and branched-chain amino acid biosynthesis have been shown to effectively inhibit these pathways in plants by blocking key enzymes. frontiersin.org A similar inhibitory effect could be envisioned for fluorinated amino acid analogues in other biological systems. Further research is needed to delineate the specific enzymatic and metabolic consequences of introducing this compound into experimental models.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-Amino-4-fluorobutanoic acid, offering detailed insights into its structure, conformation, and environment.

The fluorine-19 (¹⁹F) nucleus is an exceptional probe for studying biomolecular systems due to its 100% natural abundance, spin of ½, and high sensitivity. nih.gov In the context of this compound, the ¹⁹F nucleus serves as a sensitive reporter on the local microenvironment. When this amino acid is incorporated into peptides or proteins, the ¹⁹F chemical shift is exquisitely sensitive to changes in solvent exposure, proximity to other residues, and alterations in protein conformation. acs.orgacs.org This sensitivity makes ¹⁹F NMR a powerful tool for monitoring protein folding, ligand binding, and enzyme mechanisms. nih.govnih.gov For instance, a change in the protein's tertiary structure upon substrate binding can induce a significant change in the ¹⁹F chemical shift of an incorporated this compound residue, providing real-time information about the binding event. researchgate.net

The large chemical shift dispersion of ¹⁹F NMR, typically spanning over 300 ppm, allows for the resolution of individual fluorine signals even in large biomolecular complexes, minimizing the issue of signal overlap often encountered in proton (¹H) NMR. ed.ac.ukresearchgate.net Furthermore, the absence of endogenous fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals, simplifying spectral analysis. nih.govresearchgate.net Researchers can utilize ¹⁹F NMR to map conformational changes across a protein by observing perturbations in the chemical shifts of strategically placed this compound residues. nih.gov

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for the definitive structural elucidation and purity assessment of this compound. hyphadiscovery.comscilit.comchemrxiv.org The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments. mdpi.comnih.gov

The structural assignment is achieved by analyzing chemical shifts, coupling constants, and signal integrations. preprints.org For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the α-carbon, β-carbons, and γ-carbon, with the fluorine atom causing characteristic splitting patterns in the signals of adjacent protons. Similarly, the ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms, with the C-F coupling constant providing further structural confirmation. researchgate.net These spectra are also crucial for assessing the purity of a sample, as the presence of impurities would give rise to additional, unassignable peaks. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cα | ~3.8 | ~55 |

| Cβ | ~2.2 | ~30 |

| Cγ | ~4.5 | ~82 (with large ¹JCF coupling) |

| COOH | ~11-12 | ~175 |

Note: These are approximate values and can vary depending on the solvent and pH.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of this compound. mdpi.com High-resolution mass spectrometry can provide a molecular formula with high accuracy, confirming the identity of the compound. In addition to molecular weight determination, tandem mass spectrometry (MS/MS) is employed to probe the structure of the molecule through fragmentation analysis. core.ac.uk

Upon ionization, the this compound molecule will fragment in a predictable manner. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. For example, a common fragmentation pathway for amino acids is the loss of the carboxylic acid group (as CO₂) and the amine group. The presence of the fluorine atom would also influence the fragmentation pattern, leading to characteristic neutral losses or charged fragments containing fluorine.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₄H₈FNO₂ |

| Monoisotopic Mass | 121.0539 u |

| Key Fragment Ions (m/z) | Loss of H₂O, loss of COOH, cleavage of the Cα-Cβ bond |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its stereoisomers. For purity analysis, a reversed-phase HPLC method is typically employed, where the compound is passed through a column with a nonpolar stationary phase. The retention time of the compound is a characteristic property, and the presence of impurities would be indicated by additional peaks in the chromatogram. The peak area is proportional to the concentration, allowing for the quantification of purity.

For stereochemical analysis, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase that interacts differently with the D and L enantiomers of this compound, leading to their separation. This is critical in many biological applications where only one enantiomer is active. The ability to resolve and quantify the enantiomeric excess is a key aspect of quality control for this compound.

Computational and Theoretical Studies

Molecular Dynamics Simulations and Docking Studies for Protein-Ligand Interactions

Molecular Dynamics (MD) simulations and molecular docking are indispensable computational techniques for exploring the interactions between a small molecule (ligand), such as 2-Amino-4-fluorobutanoic acid, and a biological macromolecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein. It involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. This method is crucial for identifying potential protein targets for this compound and for understanding the specific interactions that govern its binding affinity and selectivity. Docking studies can highlight key amino acid residues that interact with the amino, carboxyl, and fluorinated butyl groups of the molecule.

While specific MD and docking studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, studies on other amino acids and their derivatives routinely employ these techniques to elucidate binding mechanisms. The insights gained from such simulations are critical for rational drug design and for understanding the biological roles of small molecules.

Table 1: Key Parameters in Molecular Dynamics and Docking Studies

| Parameter | Description in Molecular Dynamics | Description in Molecular Docking | Relevance to this compound |

|---|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms. | Not directly used for the primary scoring, but can be used for ligand and protein preparation. | Determines the accuracy of the simulated atomic motions and interactions. |

| Binding Energy | Calculated from the simulation to estimate the affinity of the ligand for the protein. | A scoring function is used to estimate the binding affinity of different poses. | Predicts how strongly the molecule will bind to a potential protein target. |

| RMSD | Root Mean Square Deviation is used to measure the stability of the protein-ligand complex over time. | Used to compare the docked pose to a known binding mode (if available). | Indicates the stability of the binding orientation of the molecule. |

| Hydrogen Bonds | Analyzed throughout the simulation to identify stable interactions. | Identified in the final docked poses as key contributors to binding. | The amino and carboxyl groups are likely to form crucial hydrogen bonds. |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule based on its electronic structure. These calculations can predict a wide range of properties for this compound with high accuracy.

Electronic Structure and Reactivity: DFT calculations can determine the distribution of electrons within the molecule, which is crucial for understanding its chemical reactivity. Key parameters derived from these calculations include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules.

Atomic Charges: These calculations assign partial charges to each atom in the molecule, offering insights into local polarity.

Studies on analogous fluorinated amino acids, such as fluoroalanine, have demonstrated that fluorination can significantly alter the electronic properties, often leading to changes in reactivity and interaction patterns. researchgate.net

Spectroscopic Property Prediction: DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. This includes:

Vibrational Frequencies: Calculated vibrational frequencies correspond to peaks in Infrared (IR) and Raman spectra.

NMR Chemical Shifts: Theoretical prediction of 1H, 13C, and 19F NMR chemical shifts can aid in the interpretation of experimental NMR data.

Table 2: Predicted Electronic Properties of a Fluorinated Amino Acid Analogue (Illustrative)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Relates to electron-donating ability. |

| LUMO Energy | -0.5 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability. |

Note: These values are illustrative and based on typical DFT calculations for similar small molecules.

In Silico Prediction of Conformational Landscapes and Stereochemical Preferences

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. In silico methods are used to explore the conformational landscape of this compound and to understand its stereochemical preferences.

Conformational Analysis: A molecule can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the low-energy (and therefore most populated) conformations. For this compound, rotations around the C-C bonds of the butyl chain are of particular interest. Computational methods can systematically rotate these bonds and calculate the energy of each resulting conformation to generate a potential energy surface. This helps in understanding the molecule's flexibility and the shapes it is likely to adopt in different environments. The presence of the fluorine atom can significantly influence these preferences through steric and electronic effects.

Stereochemical Preferences: this compound contains a chiral center at the alpha-carbon, meaning it can exist as two enantiomers (R and S). The biological activity of these enantiomers can be vastly different, as they will interact differently with chiral biological molecules like proteins. Computational studies can help to understand the structural differences between these enantiomers and how these differences might affect their interactions with specific targets. For instance, the introduction of fluorine can influence the puckering of cyclic amino acids like proline, and similar effects on the conformational preferences of acyclic amino acids are expected. acs.orgugent.be

Table 3: Torsion Angles and Energy Barriers for a Butyl Chain (Illustrative)

| Torsion Angle | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.9 |

| 180° | Anti | 0.0 |

Note: This table illustrates typical energy differences for rotations around a C-C bond in a simple alkane chain. The presence of substituents like fluorine would alter these values.

Emerging Research Applications and Future Directions

Development as Probes for Advanced Molecular Imaging (e.g., Positron Emission Tomography (PET))

Radiolabeled amino acids are a significant class of tracers for Positron Emission Tomography (PET) imaging, particularly in oncology, due to the increased amino acid metabolism in tumor cells. nih.gov The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into amino acid structures allows for non-invasive in vivo imaging. nih.gov While direct studies on 2-amino-4-[¹⁸F]fluorobutanoic acid are emerging, research on structurally similar compounds provides strong evidence for its potential as a PET probe.

A notable example is the development of (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluorobutanoic acid, a novel glutamine derivative. rsc.org This tracer was synthesized and evaluated for its potential in tumor imaging. rsc.org In vitro assays using MCF-7 breast cancer cells demonstrated that its uptake is mediated by amino acid transporter systems. rsc.org Biodistribution studies and micro-PET imaging in animal models showed high tumor-to-muscle ratios, indicating its promise for effective tumor visualization. rsc.org The synthesis of such ¹⁸F-labeled amino acids is a critical area of research, with ongoing efforts to develop more efficient and automated methods. researchgate.net

The development of fluorinated amino acid analogues like 2-Amino-4-fluorobutanoic acid for PET imaging is driven by the need for tracers with improved specificity and pharmacokinetic properties compared to the most commonly used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). nih.gov Amino acid tracers often provide better contrast in brain tumor imaging, where high glucose uptake in healthy brain tissue can obscure the tumor signal. nih.gov

| Radiotracer | Application | Key Findings | Reference |

| (2S,4R)-2-amino-4-cyano-4-[¹⁸F]fluorobutanoic acid | Tumor Imaging | High tumor-to-muscle ratio in preclinical models. | rsc.org |

| 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid (FAMP) | Brain Tumor Imaging | Promising for detecting intracranial neoplasms. | researchgate.net |

| (2S,4R)-4-[¹⁸F]Fluoroglutamine ([¹⁸F]FGln) | Glioma Imaging | Used in clinical diagnosis of gliomas. | rsc.orgfrontiersin.org |

Applications in Protein Engineering for Designing Novel Biomacromolecules with Enhanced Research Utility

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering to introduce novel functionalities and enhance protein stability. nih.govnih.gov Fluorinated amino acids, including this compound, are of particular interest due to the unique physicochemical properties of fluorine. The high electronegativity and small van der Waals radius of fluorine can lead to altered protein folding, stability, and interactions. nih.gov

Site-specific incorporation of ncAAs allows for precise modifications of proteins, enabling detailed studies of protein structure and function. nih.govresearchgate.netspringernature.com This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon) and inserts the ncAA at the desired position in the polypeptide chain. nih.gov This technique has been used to introduce a wide variety of ncAAs with different functionalities, including fluorescent probes, cross-linkers, and post-translationally modified mimics. nih.gov

While specific studies detailing the incorporation of this compound are still developing, the general principles established for other fluorinated amino acids suggest its potential utility. For instance, the residue-specific replacement of canonical amino acids with fluorinated analogues has been shown to enhance protein stability. nih.gov This approach can be used to create more robust enzymes for industrial applications or therapeutic proteins with longer shelf lives.

| Application Area | Utility of Fluorinated Amino Acids | Potential of this compound |

| Protein Stability | Enhance thermal and chemical stability. | Could be incorporated to improve the robustness of proteins. |

| Enzyme Engineering | Modulate enzyme activity and substrate specificity. | Introduction at the active site could alter catalytic properties. |

| Biomaterial Development | Create novel protein-based materials with unique properties. | Could influence the self-assembly and mechanical properties of biomaterials. |

Rational Design of Next-Generation Fluorinated Analogues for Specific Biochemical Investigations

The rational design of enzyme inhibitors is a cornerstone of drug discovery and chemical biology. 182.160.97nih.govresearchgate.netmskcc.orgjetir.org By understanding the structure and mechanism of a target enzyme, it is possible to design small molecules that bind to the active site and modulate its activity. 182.160.97researchgate.net Fluorinated amino acids, due to their unique electronic and steric properties, are attractive building blocks for the design of potent and selective enzyme inhibitors.

The structure of this compound can serve as a scaffold for the rational design of new fluorinated analogues targeting specific enzymes. For example, by mimicking the transition state of an enzymatic reaction, it is possible to design highly potent inhibitors. The introduction of fluorine can alter the pKa of nearby functional groups, which can be exploited to enhance binding affinity to the target enzyme.

Furthermore, the development of fluorinated analogues is not limited to enzyme inhibitors. These compounds can also be designed as probes to study enzyme mechanisms or as building blocks for the synthesis of peptides with enhanced stability and bioactivity. The ability to selectively introduce fluorine at different positions of the butanoic acid chain allows for fine-tuning of the molecule's properties for a specific biochemical investigation.

| Design Strategy | Application | Example |

| Transition-State Analogue | Enzyme Inhibition | Designing an inhibitor that mimics the geometry of the transition state. |

| Bioisosteric Replacement | Modulating Pharmacokinetics | Replacing a hydrogen atom with fluorine to block metabolic degradation. |

| Conformationally Constrained Analogues | Enhancing Binding Affinity | Introducing fluorine to favor a specific bioactive conformation. |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-fluorobutanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Fluorinated amino acids like this compound can be synthesized via nucleophilic fluorination or asymmetric catalysis. For example, fluorination of 4-hydroxybutanoic acid derivatives using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may introduce fluorine at the C4 position. The amino group can be introduced via Strecker synthesis or reductive amination. Reaction pH and temperature are critical: excess fluorinating agents may lead to side reactions (e.g., elimination), while low temperatures (<0°C) improve regioselectivity . Purification via recrystallization or HPLC (as in GABA derivatives) ensures ≥95% purity .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : -NMR confirms fluorine substitution (δ ~ -120 to -180 ppm for aliphatic fluorides) and distinguishes regioisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (CHFNO, theoretical m/z 121.0419).

- HPLC : Reverse-phase chromatography with UV detection (210–220 nm) identifies impurities. Compare retention times with standards .

Q. What biological systems are most relevant for studying this compound’s activity?

- Methodological Answer : Fluorinated amino acids often mimic natural substrates in enzymatic pathways. For example:

- Neurotransmitter Analogs : Test GABA receptor binding (IC) in rat brain homogenates, as fluorination alters hydrophobicity and hydrogen bonding .

- Enzyme Inhibition : Screen against glutamate decarboxylase or aminotransferases using fluorometric assays. Fluorine’s electronegativity may enhance competitive inhibition .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its biological activity?

- Methodological Answer : Enantiomers can exhibit divergent binding affinities. Synthesize D/L isomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Compare IC values in receptor assays. For example, D-4-fluorophenylglycine shows higher receptor selectivity than its L-form in some studies . Circular dichroism (CD) spectroscopy confirms enantiomeric excess .

Q. What strategies mitigate instability or degradation of this compound in aqueous solutions?

- Methodological Answer :

- pH Control : Store at pH 4–6 (prevents deamination or β-elimination).

- Lyophilization : Freeze-dry in inert atmospheres to avoid hydrolysis.

- Additives : Use antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) to reduce metal-catalyzed degradation .

Q. How can computational modeling predict the metabolic fate of this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) or transporters.

- DFT Calculations : Assess fluorine’s impact on pKa and logP (e.g., Gaussian09 at B3LYP/6-31G* level). Fluorine’s inductive effect may reduce metabolic oxidation .

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated amino acids?

- Methodological Answer :

- Assay Standardization : Control variables like buffer ionic strength (e.g., 50 mM PBS vs. Tris-HCl) and temperature (25°C vs. 37°C).

- Orthogonal Validation : Confirm enzyme inhibition via both fluorometric and radiometric assays.

- Structural Reanalysis : Verify compound identity via X-ray crystallography if conflicting bioactivity arises (e.g., misassigned regioisomers) .

Key Methodological Considerations

- Fluorine Introduction : Prioritize late-stage fluorination to avoid side reactions during amino group installation .

- Toxicity Screening : Assess cytotoxicity in HEK293 or HepG2 cells before in vivo studies (IC thresholds <100 µM) .

- Data Reproducibility : Archive raw spectra and chromatograms in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.